5-Norbornene-2,2-dimethanol

Description

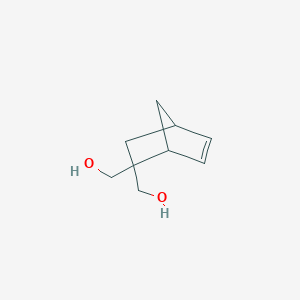

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHXMENPUICESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884330 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-12-6 | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 5 Norbornene 2,2 Dimethanol

Established Synthetic Pathways to Norbornene Dimethanol Derivatives

The synthesis of 5-Norbornene-2,2-dimethanol is a multi-step process that leverages well-established reactions in organic chemistry. A common and readily preparable route involves two key transformations: a cycloaddition to build the norbornene skeleton followed by functional group manipulation to create the diol. acs.org

The foundational step in synthesizing the norbornene core is the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition. wikipedia.org In a typical synthesis for precursors to this compound, cyclopentadiene (B3395910) serves as the conjugated diene. acs.orgprepchem.com The cyclopentadiene is often generated in-situ by the thermal cracking of its dimer, dicyclopentadiene (B1670491). prepchem.com This freshly prepared diene is then reacted with a dienophile, such as acrolein, to produce 5-norbornene-2-carboxaldehyde (B46079). prepchem.com This reaction reliably forms the six-membered ring characteristic of the norbornene system. wikipedia.org

Once the norbornene aldehyde precursor is formed, the next step is the introduction of the two methanol (B129727) groups. For this compound, the 5-norbornene-2-carboxaldehyde intermediate is reacted with formaldehyde (B43269) in the presence of a caustic agent (a base). prepchem.com This process, a crossed Cannizzaro-type reaction, simultaneously oxidizes the formaldehyde and reduces the norbornene carboxaldehyde while adding a second hydroxymethyl group to the C2 position.

For other norbornene diols, such as the 2,3-dimethanol isomers, a common strategy involves the reduction of a corresponding dicarboxylic anhydride (B1165640) or acid. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is frequently employed to convert the carboxyl groups into primary alcohols, yielding the desired diol. nih.govkoreascience.kr

Table 1: Key Reactions in the Synthesis of Norbornene Dimethanol Derivatives

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + Acrolein | 5-Norbornene-2-carboxaldehyde | acs.orgprepchem.com |

| 2 | Crossed Cannizzaro | 5-Norbornene-2-carboxaldehyde + Formaldehyde | This compound | prepchem.com |

Stereochemical Control and Isomer-Specific Synthesis

The stereochemistry of the substituents on the norbornene ring is critical, as different isomers can exhibit distinct properties and reactivities, particularly in polymerization. scirp.orgscirp.org For instance, the exo-isomer of norbornene carboxylic esters shows higher reactivity in Ring-Opening Metathesis Polymerization (ROMP) than the endo-isomer. scirp.org Therefore, methods to control and selectively synthesize specific stereoisomers are of significant practical importance.

As previously noted, the Diels-Alder reaction to form 2-substituted norbornene compounds is inherently endo-selective. wikipedia.orgscirp.org A typical synthesis of methyl 5-norbornene-2-carboxylate, a precursor for related diols, results in an endo/exo ratio of approximately 80:20. scirp.orgscirp.org While this provides a mixture, achieving a high diastereomeric excess of the exo isomer directly from the cycloaddition is challenging and often requires specialized and costly methods, such as using chiral auxiliaries or antibody catalysts. scirp.org

Given the kinetic favorability of the endo product in the initial synthesis, a common strategy to obtain the thermodynamically more stable exo isomer is through post-synthesis isomerization. scirp.org This can be accomplished through thermal methods or, more efficiently, through base-catalyzed equilibration. scirp.orggoogle.com

Studies on methyl 5-norbornene-2-carboxylate have shown that the active proton at the α-position to the carbonyl group can be removed by a base, generating a carbanion. scirp.orgscirp.org This intermediate can undergo inversion, allowing the mixture to equilibrate. The use of a strong base like sodium tert-butoxide (tBuONa) has been shown to facilitate rapid isomerization. scirp.org While this process allows for an enrichment of the exo isomer, it typically leads to an equilibrium mixture rather than a pure product. For example, with tBuONa, the exo content can reach about 60% at equilibrium. scirp.org Further purification can be achieved through kinetically selective hydrolysis, where the endo-ester hydrolyzes at a different rate than the exo-ester, allowing for the separation of an exo-rich carboxylic acid. scirp.org

Table 2: Base-Promoted Isomerization of Methyl 5-Norbornene-2-Carboxylate (MNBC)

| Base | Solvent | Temperature (°C) | Time (h) | Final exo Content (%) | Reference |

|---|---|---|---|---|---|

| tBuONa | THF | Room Temp | 1 | 61 | scirp.org |

| NaOMe | THF | Room Temp | 24 | 57 | scirp.org |

Initial MNBC was an 80:20 endo/exo mixture.

Sustainable and Green Chemical Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for organic compounds, including norbornene derivatives. chemistryjournals.net These strategies focus on using safer solvents, employing biocatalysis, and improving energy efficiency. chemistryjournals.net

One significant advancement is the use of biocatalysts. Lipases, for example, have been successfully used for the asymmetric synthesis of chiral norbornene derivatives. nih.gov In one instance, the lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol was employed to create an optically active monoacetate, demonstrating the potential of enzymes to perform highly selective transformations under mild conditions. nih.gov Similarly, Candida antarctica Lipase (B570770) B (CAL-B) has been used in the solvent-free transesterification to produce norbornene-derived monomers from natural sources like ferulic and sinapic acids. nih.gov

The use of whole-cell biocatalysts, such as yeast cultures, also represents a promising green approach. Strains of Candida pelliculosa have been shown to effectively catalyze the stereoselective oxidation of meso diols to chiral lactones, highlighting the potential of microorganisms in the synthesis and modification of complex cyclic molecules. mdpi.com Furthermore, the broader principles of green chemistry, such as using water as a solvent to enhance reaction rates or employing microwave-assisted synthesis to reduce energy consumption, are applicable areas of research for the synthesis of this compound and its derivatives. chemistryjournals.net

Biocatalytic Routes for Functionalized Norbornene Monomers

The quest for more sustainable chemical processes has led to the exploration of biocatalysis for the synthesis of complex molecules. Enzymes, with their high selectivity, can offer significant advantages over traditional chemical methods. In the context of norbornene monomers, lipases have proven to be effective catalysts for functionalization.

A notable example involves the chemo-enzymatic synthesis of antioxidant norbornene-based monomers. chinesechemsoc.org While this specific research utilizes cis-5-norbornene-2,3-endo-dimethanol, an isomer of this compound, the methodology highlights a potent biocatalytic strategy for this class of compounds. The process employs Candida antarctica Lipase B (CAL-B) to catalyze the transesterification between the norbornene diol and bio-based phenolic esters, such as ethyl dihydroferulate and ethyl dihydrosinapate. chinesechemsoc.orgnih.gov These phenolic precursors are themselves derived from naturally occurring ferulic and sinapic acids. chinesechemsoc.orgnih.gov

The key to this biocatalytic route is the remarkable selectivity of CAL-B. The enzyme selectively catalyzes the transesterification reaction without affecting the sensitive phenolic groups on the other reactant. nih.gov This chemo-selectivity obviates the need for protection and deprotection steps that are often required in conventional chemical synthesis, thus streamlining the process and reducing chemical waste. nih.gov The lipase-catalyzed reaction produces functionalized norbornene monomers, norbornene dihydroferulate (NDF) and norbornene dihydrosinapate (NDS), in high yields. nih.gov This biocatalytic approach has also been applied to the asymmetric synthesis of chiral norbornene derivatives, using lipases to achieve enantiomerically pure compounds. jst.go.jpnih.gov

Table 1: Biocatalytic Synthesis of Functionalized Norbornene Monomers

| Precursor | Reagent | Biocatalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-5-Norbornene-2,3-endo-dimethanol | Ethyl dihydroferulate | Candida antarctica Lipase B (CAL-B) | Norbornene dihydroferulate (NDF) | 80% | nih.gov |

Note: The data presented is for the functionalization of an isomer, cis-5-norbornene-2,3-endo-dimethanol, illustrating a biocatalytic strategy applicable to norbornene diols.

Solvent-Free Synthesis Conditions and Their Advantages

A significant advancement in the synthesis of functionalized norbornene monomers is the implementation of solvent-free reaction conditions, particularly in tandem with biocatalysis. nih.gov The CAL-B-mediated transesterification for producing antioxidant monomers is a prime example of such a process. nih.gov

The reaction is conducted by heating the mixture of the norbornene diol precursor, the phenolic ester, and the lipase catalyst under reduced pressure, entirely eliminating the need for organic solvents. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and environmental impact.

The advantages of these solvent-free conditions are multifaceted:

Greener Process: The elimination of solvents reduces volatile organic compound (VOC) emissions and simplifies product purification, as there is no solvent to be removed. nih.gov

Higher Yields: Compared to the equivalent chemical synthesis of similar monomers, the solvent-free biocatalytic process has been shown to provide significantly higher yields (60-80% vs. 37%). nih.gov

Mild Conditions: The reaction proceeds under relatively mild temperatures (e.g., 75 °C), which helps to prevent thermal degradation of the reactants and products. nih.gov

Simplified Chemistry: As mentioned previously, the selectivity of the enzyme under these conditions avoids the need for atom- and solvent-consuming protection/deprotection sequences for sensitive functional groups like phenols. nih.gov

Solvent-free conditions are not limited to biocatalysis. Research has also demonstrated the feasibility of performing Diels-Alder reactions, the foundational reaction for creating the norbornene scaffold, without solvents by heating dicyclopentadiene with a dienophile. researchgate.net

Table 2: Reaction Conditions for Solvent-Free CAL-B-mediated Transesterification

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Candida antarctica Lipase B (CAL-B) | nih.gov |

| Temperature | 75 °C | nih.gov |

| Pressure | Reduced Pressure | nih.gov |

| Solvent | None | nih.gov |

Polymerization Science and Mechanisms of 5 Norbornene 2,2 Dimethanol and Its Derivatives

Other Polymerization Pathways

Beyond ROMP, the reactive groups on 5-norbornene-2,2-dimethanol allow for its participation in several other types of polymerization.

Instead of opening the ring, the double bond of the norbornene ring can undergo vinyl-type (or addition) polymerization, creating a saturated polymer backbone with intact bicyclic repeating units. researchgate.net This pathway is typically achieved using late-transition metal catalysts, particularly those based on palladium. rsc.orgresearchgate.net

For example, catalyst systems derived from palladium(0) or palladium(II) precursors have been shown to efficiently polymerize norbornene and its derivatives, including those with functional groups. researchgate.netfao.orgresearchgate.net A key advantage of this method is the preservation of functional groups on the monomer. In the case of a monomer like 5-vinyl-2-norbornene, palladium catalysts can selectively polymerize the endocyclic (norbornene) double bond while leaving the exocyclic (vinyl) double bond intact for subsequent reactions. rsc.orgresearchgate.net This regioselectivity provides a route to functional polymers with pendant reactive groups along a saturated, stable backbone. The molecular weight of the resulting polymers can often be controlled by adjusting the reaction temperature. fao.org

The diol functionality of this compound serves as a precursor for synthesizing other types of polymerizable monomers. One such example is the creation of cyclic carbonates. These monomers can undergo cationic ring-opening polymerization to yield polycarbonates.

The synthesis involves converting the diol into a six-membered cyclic carbonate ring that incorporates the norbornane (B1196662) skeleton. However, the cationic polymerization of cyclic carbonates containing a norbornene double bond can be complex. The double bond can interfere with certain cationic initiators like trifluoromethanesulfonic acid, leading to unidentified products. researchgate.net However, using methyl iodide as an initiator can lead to the successful ring-opening polymerization to afford a polythiocarbonate when a cyclic thiocarbonate analog is used. researchgate.net If the norbornene double bond is first saturated to form a norbornane-based cyclic carbonate, the subsequent cationic ring-opening polymerization proceeds more smoothly, yielding polycarbonates with good solubility and narrow molecular weight distributions. researchgate.net

The two primary hydroxyl groups of this compound make it an excellent diol monomer for step-growth polymerization, particularly polyaddition reactions to form polyurethanes. acs.orgyoutube.com In this process, the diol is reacted with a diisocyanate, such as methylenebis(phenyl isocyanate) (MDI) or hexamethylene diisocyanate (HDI), in the presence of a catalyst like DABCO or dibutyltin (B87310) dilaurate. acs.orgnih.gov

This reaction forms urethane (B1682113) linkages between the monomers, resulting in a linear polyurethane. youtube.com No small molecule byproduct is formed, which is characteristic of a polyaddition reaction. youtube.com The resulting polyurethane incorporates the rigid norbornene skeleton into the polymer backbone, which can significantly influence the material's properties. acs.org For instance, polyurethanes synthesized from this compound and MDI have been reported to have high glass transition temperatures (Tg around 170 °C), indicating a rigid polymer structure. acs.org The intact norbornene double bond in the final polymer also serves as a reactive handle for post-polymerization modification or cross-linking. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Polymer Type | Key Feature | Reference |

| This compound (NDM) | Methylenebis(phenyl isocyanate) (MDI) | DABCO | Polyurethane | High Tg (170 °C) | acs.org |

| This compound (NDM) | Hexamethylene diisocyanate (HDI) | Dibutyltin dilaurate | Polyurethane | Tg of 71 °C | acs.org |

| Ester Diol | Hexamethylene diisocyanate (HDI) | Dibutyltin dilaurate | Polyester (B1180765) Urethane | Two-step synthesis | nih.gov |

Derivatization Chemistry and Post Polymerization Functionalization

Inverse Electron-Demand Diels-Alder (iEDDA) "Click Chemistry"

The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful tool for bioconjugation and polymer modification due to its rapid kinetics, high selectivity, and ability to proceed under mild, catalyst-free conditions. nih.govrsc.org The reaction involves the cycloaddition of an electron-rich dienophile, such as the strained norbornene double bond, with an electron-deficient diene, typically a tetrazine. nih.govrsc.org This ligation strategy has been extensively used for the functionalization and coupling of polymers. ugent.beacs.org

Tetrazine-Norbornene Ligation for Polymer Functionalization and Coupling

The iEDDA reaction between a tetrazine and a norbornene moiety is a highly efficient method for polymer end-functionalization and the synthesis of block copolymers. ugent.beacs.orgrsc.org This "click" reaction proceeds readily by simply mixing the constituent polymers under ambient conditions without the need for catalysts or external stimuli. ugent.beacs.org For instance, polymers such as polystyrene (PS) and poly(N-isopropylacrylamide) (PNIPAM) bearing a norbornene end-group can be quantitatively functionalized with a tetrazine-containing molecule. ugent.be The progress of the reaction can be conveniently monitored by techniques like ¹H NMR and UV/vis spectroscopy, observing the disappearance of the norbornene signals and the characteristic tetrazine absorbance. ugent.bersc.org

The versatility of this ligation is demonstrated by its application in creating diblock copolymers. For example, mixing a norbornene-terminated polystyrene (PS-Nb) with a tetrazine-functionalized polyethylene (B3416737) glycol (PEG-Tz) results in the formation of a PS-b-PEG block copolymer. ugent.be The efficiency of these polymer-polymer couplings can be confirmed by size-exclusion chromatography (SEC), which shows the disappearance of the homopolymer peaks and the emergence of a new peak corresponding to the higher molecular weight diblock copolymer. ugent.be

Mechanistic Elucidation of iEDDA Reactions with Norbornene Diols

The classical mechanism of the norbornene-tetrazine iEDDA reaction involves a [4+2] cycloaddition to form a highly strained bicyclic intermediate. nih.govacs.org This intermediate then undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen (N₂) to yield a dihydropyridazine (B8628806) product, which can subsequently isomerize or be oxidized to a pyridazine. nih.govacs.orgnih.gov

However, recent studies have revealed a more complex reactivity. In some cases, particularly in the context of oligonucleotide and small-molecule derivatives, an unexpected 1:2 stoichiometry is observed, where one norbornene unit reacts with two tetrazine units. nih.govacs.orgresearchgate.net This is proposed to occur via an olefinic intermediate formed after the initial cycloaddition and nitrogen elimination. This intermediate remains reactive towards a second equivalent of tetrazine, leading to the formation of a dimeric product. nih.govacs.orgresearchgate.net This alternative reaction pathway highlights a previously unknown reactivity for the norbornene-tetrazine ligation. nih.govacs.org

Kinetic Investigations and Reactivity Studies of Functionalized Norbornenes in iEDDA

The kinetics of the iEDDA reaction are significantly influenced by the substituents on the norbornene ring. nih.govtcsedsystem.edunih.gov Kinetic studies have revealed substantial differences in the reactivity of various norbornene derivatives. tcsedsystem.edunih.gov A significant rate enhancement is observed for exo isomers of norbornene derivatives compared to their endo counterparts. nih.govtcsedsystem.edunih.gov For example, exo,exo-5-norbornene-2,3-dimethanol exhibits a reaction rate that is only slightly lower than that of unsubstituted norbornene. nih.govnih.gov

Quantum-chemical calculations have been employed to rationalize these experimental observations. rsc.orgtcsedsystem.edunih.gov These studies help in understanding the factors that govern the cycloaddition rates, which is crucial for the selective tuning of their efficacy in various applications. rsc.org The reaction rate is also influenced by the solvent, with polar aprotic solvents like DMSO and DMF generally leading to faster reactions. ugent.be

| Norbornene Derivative | Relative Reactivity | Reference |

| Unsubstituted Norbornene | High | nih.gov |

| exo,exo-5-Norbornene-2,3-dimethanol | High | nih.govnih.gov |

| 5-Norbornene-2-methanol (B8022476) | High | nih.gov |

| (±)-endo,exo-Dimethyl-5-norbornene-2,3-dicarboxylate | Low | nih.gov |

Analysis of Unexpected Stoichiometries in Norbornene–Tetrazine Reactions

The discovery of a 1:2 stoichiometry in norbornene-tetrazine reactions has prompted further investigation into the reaction mechanism. nih.govacs.orgsoton.ac.ukacs.org This unexpected reactivity has been consistently observed with both small-molecule norbornenes, including 5-norbornene-2,2-dimethanol, and oligonucleotide conjugates. nih.govacs.orgresearchgate.net The formation of this dimeric product is attributed to the reactivity of an unsaturated intermediate formed after the first cycloaddition. nih.govacs.orgresearchgate.net This intermediate can undergo a second cycloaddition with another tetrazine molecule. nih.govacs.org

To circumvent this unexpected dimer formation, researchers have explored the use of other strained dienophiles. For instance, replacing norbornene with bicyclo[6.1.0]nonyne (BCN) leads exclusively to the expected 1:1 stoichiometric conjugates. nih.govacs.org This is because the reaction with BCN does not form the reactive olefinic intermediate responsible for the second addition. nih.gov

Thiol-Ene "Click Chemistry" for Polymer Modification

Thiol-ene "click" chemistry is another highly efficient method for the post-polymerization modification of polymers containing norbornene units. rsc.orgresearchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol to the double bond of the norbornene ring. rsc.org This method is particularly useful for introducing a wide variety of functional groups onto the polymer backbone, as a diverse range of functional thiols are commercially available. researchgate.net

For instance, vinyl-addition polynorbornene copolymers bearing pendant vinyl groups can be cross-linked using tetra-thiol cross-linkers via a photoinitiated thiol-ene reaction. rsc.orgrsc.org This approach allows for the control of the dielectric properties of the resulting polymer films, which is relevant for applications in organic field-effect transistors. rsc.orgrsc.org The reaction is insensitive to oxygen and moisture and can produce polar covalent C-S bonds, which can improve the dielectric constant of the material. rsc.org Similarly, zwitterionic polynorbornenes have been grafted onto surfaces using photo-initiated thiol-ene click reactions to enhance cytocompatibility for tissue engineering applications. tuni.fi

Radical Addition Reactions for Introduction of Functional Groups

Beyond thiol-ene chemistry, other radical addition reactions can be employed to functionalize the norbornene double bond. For example, the radical addition of 2-mercaptoethanol (B42355) to a polyurethane containing norbornene moieties has been shown to quantitatively introduce hydroxyl groups. researchgate.net These reactions are typically initiated by a radical initiator and proceed via exclusive exo radical attack on the norbornene ring to minimize steric and torsional strain. rsc.org

The stereochemistry of the addition is an important consideration. In the addition of various thiols to norbornene, products of exo-cis-addition are predominantly formed. rsc.org This stereochemical outcome is rationalized by the initial exo attack of the radical followed by a chain transfer step that is controlled by stereoelectronic interactions. rsc.org These radical addition reactions provide a facile and modular route to synthesize functional copolymers under mild conditions. researchgate.net

Hydrosilylation Reactions for Silicon-Containing Derivatives

Hydrosilylation is a powerful method for introducing silicon-containing moieties onto the this compound scaffold, thereby modifying the physical and chemical properties of the resulting monomer and its subsequent polymers. The reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the norbornene ring. This process is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, and palladium. rsc.orgnih.gov

Research into the hydrosilylation of related norbornene structures, such as 2,5-norbornadiene (B92763) (NBD), provides significant insight into the catalysts and conditions applicable to this compound. Studies have shown that platinum and rhodium-based catalysts, while active, can be unselective, yielding a mixture of products including both the exo- and endo-isomers, as well as saturated nortricyclane derivatives. rsc.orgnih.gov The exo-isomer is generally preferred for polymerization due to its higher reactivity.

More promising results have been achieved using palladium-based catalytic systems. rsc.orgnih.gov The use of a palladium salt combined with a suitable phosphine (B1218219) ligand can lead to highly selective formation of the exo-norbornene adduct, with no formation of the less reactive endo-isomer. rsc.orgnih.gov The selectivity between the desired exo-norbornene and the saturated nortricyclane byproduct is heavily dependent on the nature of the phosphine ligand used in the palladium catalyst system. rsc.org For instance, in the hydrosilylation of NBD with pentamethyldisiloxane, a palladium system with an R-MOP ligand showed the best selectivity for the desired exo-adduct. rsc.org While the dimethanol groups of this compound are not directly involved in the hydrosilylation of the double bond, their presence may influence catalyst activity and solubility, potentially requiring optimization of reaction conditions.

The introduction of silicon can be performed on the monomer before polymerization or as a post-polymerization modification on a polymer containing norbornene units. researchgate.net This versatility allows for the synthesis of a wide range of silicon-containing materials with tailored properties, such as enhanced thermal stability, gas permeability, and hydrophobicity.

Table 1: Catalyst Systems for Hydrosilylation of the Norbornene Scaffold

| Catalyst System | Silane Reagent Example | Selectivity Notes | Reference |

|---|---|---|---|

| Platinum (e.g., Karstedt's catalyst) | Pentamethyldisiloxane | Not selective; forms a mixture of exo, endo, and nortricyclane products. | rsc.orgnih.gov |

| Rhodium (e.g., Rh-complexes) | Pentamethyldisiloxane | Not selective; endo-isomer can be the major product along with nortricyclane. | rsc.orgnih.gov |

| Palladium (e.g., (AllPdCl)2/Ligand) | Pentamethyldisiloxane | Highly selective for the exo-isomer; endo-isomer is not formed. Selectivity depends on the phosphine ligand. | rsc.orgnih.gov |

Transesterification Strategies for Bio-Derived Monomer Integration

The two hydroxyl groups of this compound serve as versatile handles for chemical modification, particularly through transesterification reactions. This strategy is especially valuable for integrating the norbornene scaffold with bio-derived molecules, leading to the creation of functional monomers and polymers with sustainable components.

One prominent approach is the use of enzyme-catalyzed transesterification. nih.gov Lipases, such as Candida antarctica Lipase (B570770) B (Cal-B), have been successfully employed to catalyze the reaction between norbornene diols and bio-derived esters. nih.govresearchgate.net For example, antioxidant monomers have been synthesized by reacting cis-5-norbornene-2,3-endo-dimethanol with ethyl esters of dihydroferulic acid and dihydrosinapic acid, which are derived from natural phenolic acids. nih.govresearchgate.net This biocatalytic process occurs under mild conditions (e.g., 75°C) and allows for the attachment of functional moieties, like sterically hindered phenols which impart antioxidant properties to the resulting polymers. nih.govresearchgate.net This method represents a green chemistry approach to producing high-value functional monomers.

A second key strategy involves using this compound not as a substrate for transesterification, but as a difunctional initiator for the Ring-Opening Polymerization (ROP) of bio-derived cyclic esters. mdpi.com Monomers such as ε-caprolactone (CL) and lactide (LA), the precursor to polylactic acid (PLA), are central to the field of biodegradable polymers. The diol functionality of this compound can initiate the polymerization of these cyclic esters, typically with the aid of a catalyst like stannous octoate (Sn(Oct)₂). mdpi.com This process results in the formation of two polyester (B1180765) chains (PCL or PLA) growing from the norbornene core, creating a "double macromonomer". mdpi.com These macromonomers can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield polymer brushes with biodegradable side chains, effectively integrating the properties of the bio-derived polyesters with a robust polynorbornene backbone. mdpi.com

Table 2: Strategies for Bio-Derived Monomer Integration with Norbornene Diols

| Strategy | Description | Bio-Derived Component Example | Catalyst/Initiator System | Reference |

|---|---|---|---|---|

| Enzymatic Transesterification | The diol groups are esterified using a bio-derived ester to create a functional monomer. | Ethyl dihydrosinapate | Candida antarctica Lipase B (Cal-B) | nih.govresearchgate.net |

| Ring-Opening Polymerization (ROP) Initiation | The diol acts as a difunctional initiator to polymerize cyclic esters, forming a macromonomer. | ε-Caprolactone (CL), L-Lactide (LLA) | Stannous octoate (Sn(Oct)2) | mdpi.com |

Strategies for Achieving High End-Group Fidelity in Polymer Functionalization

The functionalization of a polymer is often dictated by the chemical nature of its chain ends. Achieving high fidelity in placing specific functional groups at these termini is crucial for applications such as block copolymer synthesis, surface modification, and bioconjugation. For polymers derived from this compound via Ring-Opening Metathesis Polymerization (ROMP), several advanced strategies have been developed to ensure precise control over end-group structure. caltech.edunih.gov

A primary method for controlling polymer molecular weight and end-functionality is through the use of a Chain Transfer Agent (CTA) in a catalytic ROMP process. caltech.eduacs.org This approach allows for the synthesis of telechelic polymers (polymers with functional groups at both ends) with significantly less of the expensive ruthenium catalyst compared to stoichiometric initiation. acs.org Symmetrical olefins, such as 1,4-diacetoxy-2-butene, can be used to produce polymers with identical end-groups. researchgate.net Subsequent chemical modification, like the deprotection of acetate (B1210297) groups, can yield hydroxyl-terminated polymers. caltech.eduresearchgate.net More recently, highly efficient and regioselective CTAs, including substituted styrenes and 1,3-dienes, have been developed that allow for kinetically controlled catalytic ROMP, yielding polymers with predictable molecular weights and well-defined end-groups derived from the CTA. acs.orgrsc.org

Another powerful technique is the direct end-capping of a "living" polymer chain. nih.gov In a living ROMP, the active ruthenium carbene complex remains at the end of the polymer chain after all the monomer has been consumed. This active chain end can then be reacted with a specific terminating agent to install a desired functional group. nih.gov While simple quenching with agents like ethyl vinyl ether is common for terminating the polymerization, more complex and functional molecules can be used for targeted end-functionalization. nih.gov This method is highly versatile and has been used to append a wide variety of functional groups to the chain end with high efficiency. nih.gov

Finally, the use of functional initiators provides a direct route to installing a specific group at the α-terminus of the polymer chain. The polymerization is started with a catalyst that already contains the desired functionality. While this method is straightforward for the α-end, controlling the ω-end still requires a specific termination step as described above. The combination of a functional initiator and a functional terminating agent can produce heterotelechelic polymers with different functionalities at each end.

These strategies, developed within the broader context of ROMP, are directly applicable to the polymerization of this compound. They provide a sophisticated toolbox for chemists to design and synthesize precisely structured polymers where the hydroxyl groups of the monomer are incorporated along the polymer backbone, while the chain ends are tailored for specific advanced applications.

Table 3: Comparison of End-Group Functionalization Strategies in ROMP

| Strategy | Mechanism | Key Advantage | Typical Reagents | Reference |

|---|---|---|---|---|

| Catalytic ROMP with CTA | A chain transfer agent mediates the polymerization, with fragments of the CTA capping the polymer chains. | Reduces catalyst loading; produces telechelic polymers. | 1,4-Diacetoxy-2-butene, Styrene derivatives, 1,3-Dienes | caltech.eduacs.orgrsc.org |

| Direct End-Capping | A living polymer chain is quenched with a functional terminating agent. | High versatility for ω-end functionalization. | Ethyl vinyl ether, functionalized olefins | nih.gov |

| Functional Initiator | Polymerization is initiated with a catalyst that already contains a functional group. | Direct installation of α-end group. | Custom-synthesized Ru-initiators | researchgate.net |

Advanced Materials Science Applications of 5 Norbornene 2,2 Dimethanol Based Polymers

Design and Synthesis of High-Performance Polymers

The diol functionality of 5-norbornene-2,2-dimethanol allows for its incorporation into various polymer backbones through step-growth polymerization, leading to materials with tailored properties.

Functional Polyurethanes with Norbornene Moieties

Polyurethanes possessing pendant norbornene groups can be synthesized through the polyaddition reaction of this compound with various diisocyanates. For instance, the reaction with methylenebis(phenyl isocyanate) (MDI) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) yields a polyurethane with a high glass transition temperature (Tg) of 170°C. researchgate.net Similarly, reacting it with hexamethylene diisocyanate (HDI) can produce polyurethanes with a Tg of 71°C. researchgate.net

The presence of the norbornene moiety in the polyurethane backbone opens up possibilities for post-polymerization modification. rsc.orgrsc.org This allows for the introduction of various functional groups, tailoring the polymer's properties for specific applications. For example, a (2-hydroxyethyl)thio group can be quantitatively introduced via the radical addition of 2-mercaptoethanol (B42355) to the norbornene double bond. researchgate.net Furthermore, these norbornene groups can be utilized for cross-linking, as demonstrated by the reaction with 1,2-ethanedithiol (B43112) to form a cross-linked polymer network. researchgate.net

Table 1: Properties of Polyurethanes based on this compound

| Diisocyanate | Catalyst | Mn ( g/mol ) | Tg (°C) |

| Methylenebis(phenyl isocyanate) (MDI) | DABCO | 27,000 | 170 |

| Hexamethylene diisocyanate (HDI) | Dibutyltin (B87310) dilaurate | 6,000 | 71 |

Norbornene-Modified Polyimides for Enhanced Performance

Polyimides are known for their exceptional thermal stability, mechanical toughness, and chemical resistance. specialchem.com The incorporation of the rigid, aliphatic norbornene structure from this compound into a polyimide backbone can further enhance these properties. While direct synthesis of polyimides from this compound is not extensively documented, the use of other norbornene-containing monomers, such as 5-norbornene-2,3-dicarboxylic anhydride (B1165640), is well-established in polyimide chemistry.

The general synthesis of polyimides involves a two-step process: the formation of a poly(amic acid) followed by thermal or chemical cyclization to the polyimide. specialchem.com By analogy, this compound could be used as a diol component in the synthesis of polyesterimides or polyetherimides. The bulky, non-planar norbornene group would likely disrupt chain packing, potentially leading to increased solubility and processability without significantly compromising the high glass transition temperature. Furthermore, the norbornene double bond provides a site for subsequent cross-linking reactions, which can improve the thermal and mechanical stability of the final material. The resulting polymers are expected to have lower dielectric constants, making them suitable for applications in microelectronics. google.com

Alicyclic Polycarbonates for Optical Applications

Alicyclic polycarbonates derived from monomers like dinorbornane dimethanol (DNDM), a close structural analog of this compound, have garnered significant interest for optical applications due to their high transparency, low birefringence, and good thermal properties. yamagata-u.ac.jpnih.govmdpi.comresearchgate.net Polycarbonates based on DNDM are synthesized via transesterification with diphenyl carbonate. yamagata-u.ac.jpnih.gov

These alicyclic polycarbonates exhibit a high Abbe number, which indicates low chromatic dispersion, a crucial property for high-quality lenses. nih.govmdpi.com The refractive index and glass transition temperature of these polymers can be controlled by varying the degree of polymerization. yamagata-u.ac.jpnih.govmdpi.com For instance, as the degree of polymerization of DNDM-based polycarbonates increases, the refractive index decreases, while the glass transition temperature increases, eventually converging to a constant value. mdpi.com The amorphous nature of these polymers, stemming from the mixture of isomers in the DNDM monomer, is advantageous for injection molding processes, as it minimizes issues like fisheye and white dot formation. yamagata-u.ac.jpnih.gov

Table 2: Optical and Thermal Properties of DNDM-Polycarbonate

| Degree of Polymerization (Dp) | End Group | Refractive Index (n_d) | Abbe Number (ν_d) | Glass Transition Temperature (Tg) (°C) |

| 10 | Hydroxy | 1.5337 | - | - |

| 17 | Hydroxy | 1.5323 | - | - |

| 31 | Hydroxy | 1.5299 | - | - |

| 8 | Phenolic | 1.5390 | - | - |

| 18 | Phenolic | 1.5339 | - | - |

| 28 | Phenolic | 1.5326 | - | - |

Block Copolymer Architectures and Self-Assembly

The ability of this compound to participate in controlled polymerization techniques allows for the creation of well-defined block copolymers with unique self-assembly behaviors.

Synthesis of Diblock Copolymers via Sequential Polymerization

Diblock copolymers containing polynorbornene segments can be synthesized via sequential living polymerization methods, most notably Ring-Opening Metathesis Polymerization (ROMP). rsc.orgresearchgate.netresearchgate.net In a typical process, a first monomer is polymerized using a suitable initiator, such as a Grubbs' catalyst. Upon consumption of the first monomer, a second monomer is introduced to the living polymer chain ends, resulting in the formation of a diblock copolymer.

By using a functionalized initiator derived from this compound, or by using the diol itself to initiate the polymerization of other monomers like lactide, block copolymers with a polynorbornene segment can be created. researchgate.netmdpi.com The self-assembly of these amphiphilic block copolymers in selective solvents can lead to the formation of various nanostructures, such as spherical micelles, worm-like micelles, and vesicles. rsc.orgnih.gov The morphology of these self-assembled structures is influenced by factors such as the block copolymer composition and the initial polymer concentration. rsc.org

Macromonomer-Based Polymer Brushes and Their Morphological Characteristics

This compound can be used to synthesize macromonomers, which are polymer chains with a polymerizable end group. mdpi.com For example, the hydroxyl groups of this compound can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone or L-lactide, resulting in a norbornene-terminated polyester (B1180765) macromonomer. mdpi.com

These macromonomers can then be polymerized via ROMP to create densely grafted polymer brushes, also known as bottlebrush polymers. mdpi.com These brushes consist of a polynorbornene backbone with polyester side chains. The morphology of these polymer brushes is dependent on several factors, including the grafting density and the length of the side chains. nih.govnih.govcolab.ws The synthesis of double brushes, where each monomeric unit of the backbone carries two polymer side chains, has also been reported. mdpi.com The resulting materials exhibit unique thermal and mechanical properties determined by the nature of the grafted side chains. mdpi.com

Development of Crosslinked Polymer Networks and Adhesion Promotion

The bifunctional nature of this compound, combining a polymerizable olefin with reactive hydroxyl groups, allows for its integral role in forming robust, crosslinked polymer networks and enhancing the interface between different materials.

This compound can function as a crosslinking agent in polymer systems, contributing to the formation of three-dimensional networks with enhanced thermal and mechanical properties. The norbornene moiety provides a reactive site for polymerization, particularly through Ring-Opening Metathesis Polymerization (ROMP), while the two hydroxyl groups offer sites for subsequent crosslinking reactions.

In the context of creating low-density polymeric aerogels, the degree of crosslinking is a critical factor in determining the uniformity and morphology of the final material. researchgate.net The copolymerization of a primary monomer like dicyclopentadiene (B1670491) (DCPD) with a multi-norbornene-based crosslinker can be used to increase the crosslinking density of the polymer backbone. researchgate.net This demonstrates the principle that a difunctional monomer like this compound can be employed to introduce crosslinks into a polymer network, thereby influencing its structural and physical properties.

In research focused on self-healing polymers, 5-norbornene-2-methanol (B8022476) (NBM) and its derivative, 5-norbornene-2-exo,3-exo-dimethanol (B1631655) (NBDM), have been utilized as adhesion promoters. researchgate.netresearchgate.net The principle behind this application is that the hydroxyl groups can interact with the epoxy matrix, improving the adhesion of the polymerized healing agent to the crack faces. researchgate.net This enhancement of interfacial adhesion is a critical factor in achieving high self-healing efficiencies.

The general strategy for improving the compatibility between chemically dissimilar materials in a composite, such as hydrophilic fibers and a hydrophobic polymer matrix, often involves surface modification to enhance interfacial adhesion. The introduction of polar functional groups, like the hydroxyls in this compound, onto a polymer backbone can improve its adhesion properties. tandfonline.com This is because functional groups can interact with the substrate through mechanisms like hydrogen bonding, leading to a stronger interface.

For example, studies on repairing dimethacrylate-based composites have shown that the application of an adhesive bonding agent is a critical step in achieving high repair shear bond strength. nih.gov While not directly involving this compound, these findings underscore the importance of chemical bonding at the interface for material performance. The structure of this compound is well-suited to provide this type of chemical interaction.

Tailoring Polymer Properties through Monomer and Copolymer Design

The properties of polymers derived from this compound can be precisely controlled through careful design of the monomer and the strategic use of comonomers. This allows for the creation of materials with a wide range of characteristics tailored to specific applications.

The degree of polymerization (DP), which represents the number of monomer units in a polymer chain, is a fundamental parameter that influences the material properties of the resulting polymer. In the case of polymers derived from norbornene-based monomers, the DP can be controlled by adjusting the monomer-to-catalyst ratio during polymerization. tandfonline.com

Research on the Ring-Opening Metathesis Polymerization (ROMP) of 5-norbornene-2-exo,3-exo-dimethanol has demonstrated the synthesis of a polymer with an average degree of polymerization of 20. nih.gov In a separate study on antioxidant polymers derived from 5-norbornene-2-endo,3-endo-dimethanol, it was observed that there was no direct correlation between the thermal stability (Td50%) and the degree of polymerization of the resulting polymers. nih.gov However, the glass transition temperatures (Tg) of the polymers were influenced by the specific monomer structure. nih.gov

The intrinsic viscosity of a polymer solution is also related to the polymer's molecular weight and, by extension, its degree of polymerization. Studies on poly(norbornenes) with varying degrees of polymerization (100, 250, and 500) have shown a clear relationship between the intrinsic viscosity and the polymer's chain length. acs.org

The following table summarizes the relationship between the degree of polymerization and the number average molecular weight for a series of UPy-urea containing poly(norbornenes). acs.org

| Polymer | Theoretical UPy-urea (mol %) | Monomer Conversion (%) | Observed UPy-urea (mol %) | Degree of Polymerization (DP) | Mn (SEC, g/mol ) |

| P4 | 5 | 95 | 4.8 | 95 | 39,000 |

| P5 | 5 | 92 | 4.6 | 230 | 89,000 |

| P6 | 5 | 85 | 4.3 | 425 | 165,000 |

| P7 | 10 | 98 | 9.8 | 98 | 41,000 |

| P8 | 10 | 95 | 9.5 | 238 | 98,000 |

| P9 | 10 | 90 | 9.0 | 450 | 185,000 |

Data adapted from Macromolecules 2022, 55, 15, 6749–6759. acs.org

The properties of polymer networks based on this compound can be further tailored by copolymerizing it with other monomers. The concentration of the comonomer and the length of any flexible linker groups within the comonomer can have a significant impact on the final material's characteristics.

In the development of low-density polymeric aerogels, the copolymerization of dicyclopentadiene (DCPD) with linear norbornene-based comonomers was found to dramatically improve the uniformity of the resulting gel films. researchgate.net This is attributed to changes in the rheological properties at the gel point induced by decreasing the degree of crosslinking. researchgate.net This illustrates that the concentration of a non-crosslinking or linearly-crosslinking comonomer can be used to control the network structure.

Studies on copolymers of 5-norbornene-2,3-dicarboxylic acid polydimethyl ether have shown a clear dependence of mechanical and physical properties on the concentration and linker length of a bifunctional comonomer. researchgate.net For example, using exo,exo-N,N'-butylene-di(5-norbornene-2,3-dicarboximide) at a concentration of 1.0 to 2.5 mole% resulted in a polymer with the highest degree of cross-linking and optimal physicochemical properties, such as elastic moduli and glass transition temperature. researchgate.net In contrast, a comonomer with a longer linker, exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide), allowed the polymer to retain its plasticity, and the impact strength did not decrease with increasing comonomer concentration. researchgate.net

The following table illustrates the effect of comonomer concentration on the tensile elongation of copolymers based on 5-norbornene-2,3-dicarboxylic acid dimethyl ether.

| Comonomer | Linker Length | Concentration (mole %) | Tensile Elongation (%) |

| exo-C2D | Short | 1.0 | ~5 |

| exo-C2D | Short | 2.5 | ~3 |

| exo-C4D | Medium | 1.0 | ~7 |

| exo-C4D | Medium | 2.5 | ~10 |

| exo-C6D | Long | 1.0 | ~8 |

| exo-C6D | Long | 2.5 | ~12 |

Data conceptualized from findings in Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. researchgate.net

These findings demonstrate that by strategically selecting comonomers with different concentrations and linker lengths, it is possible to fine-tune the properties of norbornene-based polymer networks to achieve a desired balance of stiffness, strength, and toughness.

Catalytic Roles and Ligand Applications of 5 Norbornene 2,2 Dimethanol

Function as a Ligand or Promoter in Transition Metal Catalysis

While direct applications of 5-Norbornene-2,2-dimethanol as a simple ligand are not extensively documented, its diol functionality serves as an excellent handle for synthesizing more complex, bidentate ligands. The two hydroxyl groups can be readily converted into a variety of donor groups, such as phosphinites, phosphonites, or ethers, which can then coordinate to a transition metal. The norbornene backbone imposes significant steric constraints, which can be exploited to control the coordination geometry and, consequently, the outcome of a catalytic reaction.

For instance, the hydroxyl groups can react with chlorophosphines to yield bidentate phosphinite ligands. These types of P,P-bidentate ligands are instrumental in various transition-metal-catalyzed reactions, including cross-coupling and hydrogenation. The fixed distance and angle between the two phosphorus atoms, dictated by the rigid norbornene skeleton, can lead to high selectivity in these processes.

In a different application, this compound has been utilized as a monomer in ring-opening metathesis polymerization (ROMP) catalyzed by transition metal complexes, such as those of ruthenium. kyoto-u.ac.jpmdpi.com In this context, the norbornene alkene is the reactive site for polymerization, while the dimethanol moiety provides functionality to the resulting polymer.

Enantioselective Transformations Mediated by Norbornene Dimethanol Ligands

The C2-symmetric nature of the diol in cis-norbornene dimethanol derivatives makes them attractive starting materials for the synthesis of chiral ligands for asymmetric catalysis. sfu.ca The development of chiral phosphine (B1218219) ligands, for example, is a cornerstone of enantioselective transition-metal catalysis. sioc-journal.cnbeilstein-journals.orgresearchgate.net By converting the diol functionality of this compound into chiral phosphine-containing groups, it is possible to create a chiral environment around a metal center. This chiral pocket can then discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

For example, chiral diphosphite ligands derived from diols have been successfully employed in rhodium-catalyzed asymmetric hydroformylation. researchgate.net Similarly, chiral diphosphine ligands are widely used in asymmetric hydrogenation and allylic alkylation reactions. researchgate.net The rigidity of the norbornene backbone is advantageous in transmitting the chiral information from the ligand to the catalytic center, which can result in high enantioselectivities.

While specific data for ligands derived from this compound is sparse in readily available literature, the principles are well-established with structurally similar norbornene derivatives. The following table illustrates the types of enantioselective reactions where chiral norbornene-derived ligands have been applied.

| Reaction Type | Catalyst System (Illustrative) | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation | Palladium complex with a chiral N,N-ligand derived from a norbornene precursor | rac-2-acetoxy-1,3-diphenylpropene | (S)-substitution product | >99% |

| Asymmetric Hydroformylation | Rhodium complex with a chiral diphosphite ligand | Styrene | Branched aldehyde | up to 20% |

Table 1: Representative Enantioselective Reactions with Norbornene-Derived Ligands. Data is illustrative of the potential of this class of ligands. researchgate.net

The haloetherification of the related endo-5-norbornene-2,3-dimethanol has been used as a model reaction to study enantioselectivity, underscoring the relevance of the diol functionality on the norbornene scaffold in creating stereochemically distinct environments.

Cooperative Catalysis Systems Involving Norbornene Derivatives

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful strategy for the difunctionalization of aryl halides. researchgate.nete-bookshelf.deacs.org This methodology allows for the simultaneous introduction of two different functional groups at the ortho and ipso positions of an aryl halide. The catalytic cycle is intricate, involving a sequence of oxidative addition, migratory insertion of norbornene, C-H activation, and reductive elimination.

Norbornene's role is transient and catalytic; it acts as a "placeholder" that directs the palladium catalyst to a nearby C-H bond. After facilitating the C-H activation and the formation of a five-membered palladacycle, the norbornene is subsequently eliminated. The choice of norbornene derivative can influence the efficiency and selectivity of the reaction. For instance, structurally modified norbornenes are used to modulate reaction selectivity. acs.org

While this compound itself is not a standard component in these systems, derivatives like 5-norbornene-2-carboxylic acid have been effectively used as promoters. acs.orgresearchgate.net In these cases, the carboxylic acid group can participate in the catalytic cycle, for example, by acting as a proton shuttle. It is conceivable that ligands derived from this compound could be designed to have a dual role: coordinating to the metal center and also participating in the cooperative catalytic cycle through its functional groups.

A notable example of a related compound is endo-5-norbornene-2,3-dimethanol, which has been shown to promote a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction. researchgate.netresearchgate.net This highlights the potential of norbornene diols to influence complex catalytic transformations.

Theoretical and Spectroscopic Investigations

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

The elucidation of complex reaction pathways involving 5-Norbornene-2,2-dimethanol relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) methods, along with mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), are crucial for identifying reaction intermediates and final products. acs.org

A notable example is the investigation into the unexpected 1:2 reaction stoichiometry between this compound and 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803). acs.org Initial expectations of a simple 1:1 condensation via an inverse electron demand Diels-Alder (iEDDA) reaction were proven incorrect. acs.orgnih.gov Instead, detailed spectroscopic analysis revealed the formation of a dimeric product where one norbornene unit reacts with two tetrazine units. acs.org

The structural confirmation of the major product was achieved through comprehensive 1D and 2D NMR analyses, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, in conjunction with Liquid Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry (LC-MS/HRMS). acs.org For instance, ¹H NMR analysis in DMSO-d₆ showed the disappearance of the two -OH group signals and a singlet corresponding to two exchangeable protons upon D₂O exchange, which was consistent with the formation of an NH₂ group in the final product. acs.org This detailed characterization was instrumental in proposing a plausible mechanistic pathway involving an initial cycloaddition, followed by a retro-Diels-Alder reaction and a subsequent cycloaddition with a second tetrazine molecule. acs.orgnih.gov

Furthermore, real-time Fourier-transform infrared (FTIR) spectroscopy has been effectively used to unveil structure-reactivity relationships for various norbornene derivatives in light-initiated thiol-ene reactions, highlighting how substituent patterns and stereochemistry influence reaction rates. rsc.org

Table 1: Spectroscopic Data for the Major Product of this compound and 3-methyl-6-phenyl-1,2,4,5-tetrazine Reaction acs.org An interactive version of this table is available online.

| Technique | Observation | Implication |

|---|---|---|

| ¹H NMR | Integration confirmed a 1:2 ratio of norbornene to tetrazine moieties. | Unexpected stoichiometry. |

| D₂O Exchange NMR | Disappearance of signals for two -OH groups and a 2H singlet. | Formation of an NH₂ group. |

| ¹H NMR | Appearance of an extra aromatic proton and disappearance of a methyl signal. | Structural rearrangement of one tetrazine unit. |

| LC-MS/HRMS | Molecular weight consistent with the condensation of one norbornene and two tetrazine units. | Confirmed the composition of the 1:2 product. |

| 2D NMR (COSY, etc.) | Detailed correlation data. | Enabled full structural elucidation of the complex product. |

Computational Chemistry and Molecular Modeling of Norbornene Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of norbornene systems. nih.gov Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to model reaction pathways, calculate activation energies, and analyze the electronic and steric factors that control reaction outcomes. rsc.orgresearchgate.net

For the inverse electron-demand Diels-Alder (iEDDA) reaction between norbornene derivatives and tetrazines, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been used to study the reaction mechanism and rates. rsc.org These theoretical predictions have been confirmed with experimental data and further analyzed using the distortion/interaction model. This model separates the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. Such analyses help in understanding the factors that affect the relative cycloaddition rates. rsc.org

In the case of the 1:2 reactivity of this compound, computational modeling supports the proposed mechanistic pathway. nih.gov After the initial Diels-Alder and subsequent retro-Diels-Alder reactions, an imine double bond can shift position via tautomerization to form a new exocyclic alkene. This intermediate then acts as a dienophile in a second cycloaddition with another tetrazine molecule. nih.gov Computational studies are essential for evaluating the feasibility and energetics of such complex, multi-step transformations. nih.gov

DFT methods, such as those using the B3LYP exchange-correlation functional, have also proven useful in calculating and confirming experimental NMR parameters, including chemical shifts and spin-spin coupling constants, for norbornene derivatives. ku.dk

Table 2: Application of Computational Methods in Norbornene Reactivity Studies An interactive version of this table is available online.

| Computational Method | Application | Reference |

|---|---|---|

| DFT (M06-2X) | Studying reaction rates and mechanisms of iEDDA reactions. | rsc.org |

| Distortion/Interaction Model | Analyzing factors affecting cycloaddition rates. | rsc.org |

| DFT (General) | Elucidating plausible mechanistic pathways for complex reactions. | nih.gov |

| DFT (B3LYP) | Calculating and assigning NMR chemical shifts and coupling constants. | ku.dk |

| Multiscale Modeling | Examining the effect of stereochemistry on polymer properties. | mdpi.com |

Influence of Stereochemistry on Molecular Conformation and Reactivity Profiles

The stereochemistry of the substituents on the norbornene scaffold has a profound influence on both the ground-state molecular conformation and the kinetic reactivity of the double bond. rsc.org The rigid bicyclic structure of norbornene results in two distinct faces for substituent attachment, designated exo and endo. researchgate.net

Generally, the exo isomer of a substituted norbornene is more reactive than its endo counterpart. rsc.orgresearchgate.net This is attributed to reduced steric hindrance on the exo face, which allows for easier access by reagents. For example, in reactions with tetrazines, exo-norbornene reacts approximately three times faster than the endo isomer. researchgate.net Similarly, studies on thiol-ene photopolymerizations have demonstrated that altering the stereochemistry from endo to exo can significantly impact reaction rates. rsc.org The steric environment also plays a crucial role in epoxidation reactions, where the stereochemistry of the reaction is highly dependent on the nature and position of substituents on the norbornene ring. rsc.org

Table 3: Comparison of Exo vs. Endo Norbornene Reactivity An interactive version of this table is available online.

| Reaction Type | Observation | Reason/Implication | Reference |

|---|---|---|---|

| Diels-Alder (with Tetrazines) | Exo isomer reacts ~3 times faster than the endo isomer. | Reduced steric hindrance on the exo face. | researchgate.net |

| Thiol-ene Photopolymerization | Reactivity is sensitive to exo vs. endo stereochemistry. | Steric hindrance influences the rate of thiyl radical addition. | rsc.org |

| Epoxidation | Stereoselectivity of oxidant attack is influenced by substituent stereochemistry. | Directs the approach of the epoxidizing agent. | rsc.org |

| Polymerization (ROMP) | Exo isomers generally exhibit higher reactivity. | Lower steric hindrance for catalyst approach. | |

Q & A

Q. How to design experiments probing the reactivity of this compound in solvent-free conditions?

- Methodological Answer : Adapt protocols from acetalization studies using Al(HSO₄)₃ catalysts under neat conditions . Monitor conversion via FTIR (disappearance of carbonyl peaks at ~1700 cm⁻¹) and GC-MS for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.